molecular formula C17H25N5O3 B6709445 N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide

N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide

Cat. No.: B6709445
M. Wt: 347.4 g/mol
InChI Key: QCQNBSGFDDYJEF-UHFFFAOYSA-N
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Description

N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and an oxazinane ring, making it an interesting subject for chemical synthesis and research.

Properties

IUPAC Name

N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c18-15(23)14-6-4-8-21(12-14)16-13(5-3-7-19-16)11-20-17(24)22-9-1-2-10-25-22/h3,5,7,14H,1-2,4,6,8-12H2,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQNBSGFDDYJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling and subsequent formation of the oxazinane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems in organic synthesis.

Biology

Biologically, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research might focus on its potential therapeutic effects. The compound could be explored for its activity against specific diseases, particularly those involving neurological or inflammatory pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide: vs. : The latter has a morpholine ring instead of an oxazinane ring, which might alter its reactivity and biological activity.

    This compound: vs. : The piperazine derivative could have different pharmacokinetic properties due to the presence of an additional nitrogen atom.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which can confer unique chemical and biological properties

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